molecular formula C12H14N2O2S B12692606 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one CAS No. 84012-54-4

2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one

Cat. No.: B12692606
CAS No.: 84012-54-4
M. Wt: 250.32 g/mol
InChI Key: BYDCJQINJGGKLU-UHFFFAOYSA-N
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Description

2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is a substituted derivative of the 1,2-benzisothiazol-3(2H)-one (BIT) scaffold, a heterocyclic compound with a benzene ring fused to an isothiazolone moiety. The morpholinylmethyl substituent introduces a six-membered morpholine ring (containing one nitrogen and two oxygen atoms) attached via a methylene group to the nitrogen atom of the benzisothiazolone core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84012-54-4

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H14N2O2S/c15-12-10-3-1-2-4-11(10)17-14(12)9-13-5-7-16-8-6-13/h1-4H,5-9H2

InChI Key

BYDCJQINJGGKLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Method Based on Halogenation of 2-(Alkylthio)benzonitriles (One-Pot Process)

This method, described in patent EP0702008A2, involves a two-step one-pot synthesis starting from 2-halobenzonitriles:

  • Step 1: Reaction of 2-halobenzonitrile with an alkanethiol (e.g., methylthiol) in the presence of a base in a heterogeneous solvent system to form 2-(alkylthio)benzonitrile.
  • Step 2: Treatment of the 2-(alkylthio)benzonitrile with a halogenating agent (chlorine, bromine, sulfuryl chloride, or sulfuryl bromide) in the presence of water to induce cyclization, yielding the 1,2-benzisothiazol-3-one core.

The 4-morpholinylmethyl substituent can be introduced by subsequent nucleophilic substitution or alkylation reactions on the 2-position of the benzisothiazolone ring.

Key reaction conditions:

Parameter Range/Details
Solvent Water-insoluble organic solvent (e.g., dichloromethane)
Temperature 0 to 150 °C (preferably 20 to 120 °C)
Reaction time 1 to 40 hours
Halogenating agents Chlorine, bromine, sulfuryl chloride (preferred)
Base Suitable bases for thiol substitution (e.g., sodium hydroxide)

This method is advantageous due to its one-pot nature, high yield, and avoidance of expensive or hazardous reagents.

Cyclization of 2-(Alkylthio)benzaldehyde Oximes

Another approach involves:

  • Conversion of 2-(alkylthio)benzaldehyde to its oxime by reaction with hydroxylamine.
  • Cyclization of the oxime with a halogenating agent to form the benzisothiazolone ring.

This method can also be performed in a one-pot process using water-insoluble organic solvents, facilitating efficient synthesis with minimal waste.

Oxidative Cyclization of 2-Mercaptobenzamide Derivatives

An alternative synthetic route involves oxidative cyclization of 2-mercaptobenzamide or 2,2'-dithiobenzamide mixtures using manganese triacetate and ethylenediamine in ethanol under oxygen atmosphere:

  • Reaction conditions: 120 °C, 0.2 MPa oxygen pressure, 10 hours.
  • Yield: Approximately 90% with high purity (98% by liquid chromatography).
  • Workup: Removal of ethanol, addition of water, filtration, and drying to isolate the product.

This method is effective for producing the benzisothiazolone core but requires careful control of oxidative conditions.

Direct Cyclization of 2-(Alkylthio)benzamides with Halogenating Agents

According to patent EP0657438B1, 1,2-benzisothiazol-3-ones can be synthesized in a single step by treating 2-(alkylthio)benzamides with halogenating agents such as thionyl chloride:

  • This method avoids intermediate oxidation steps.
  • It is more suitable for industrial scale due to fewer reaction steps and milder conditions.
  • The reaction proceeds via direct cyclization without forming alkylsulfinylbenzamides.

This approach can be adapted to introduce the 4-morpholinylmethyl substituent by using appropriately substituted benzamides or by post-cyclization functionalization.

Introduction of the 4-Morpholinylmethyl Group

The 2-position substitution with a 4-morpholinylmethyl group is typically achieved by:

  • Alkylation of the 2-position of the benzisothiazolone ring using 4-(chloromethyl)morpholine or similar electrophiles.
  • Nucleophilic substitution reactions where the benzisothiazolone anion attacks a morpholine-containing alkyl halide.

These steps are generally performed under mild conditions in organic solvents such as dichloromethane or ethanol, with bases like triethylamine to facilitate substitution.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
One-pot halogenation of 2-(alkylthio)benzonitriles 2-halobenzonitrile, alkanethiol, base Halogenating agent (Cl2, SO2Cl2), water, 20-120 °C High yield, one-pot, scalable Requires halogenating agents
Cyclization of 2-(alkylthio)benzaldehyde oximes 2-(alkylthio)benzaldehyde, hydroxylamine Halogenating agent, organic solvent Efficient, one-pot Multi-step precursor synthesis
Oxidative cyclization of 2-mercaptobenzamide 2-mercaptobenzamide, manganese triacetate Ethanol, O2, 120 °C, 10 h High purity, good yield Requires oxygen atmosphere, longer reaction time
Direct cyclization of 2-(alkylthio)benzamides 2-(alkylthio)benzamide Thionyl chloride, room temperature One-step, industrially viable Use of corrosive reagents
Alkylation for 4-morpholinylmethyl substitution Benzisothiazolone, 4-(chloromethyl)morpholine Base (e.g., triethylamine), organic solvent Specific substitution Requires pure benzisothiazolone

Research Findings and Practical Considerations

  • The one-pot halogenation method is preferred for industrial synthesis due to its efficiency and reduced waste generation.
  • Oxidative cyclization methods provide high purity products but require careful control of oxygen and temperature.
  • Direct cyclization with thionyl chloride simplifies the process but involves handling corrosive reagents.
  • Introduction of the morpholinylmethyl group is typically a post-cyclization modification, allowing flexibility in substituent variation.
  • Reaction temperatures above 150 °C are avoided to prevent side reactions, and reaction times vary from 1 to 40 hours depending on conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazolone ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzisothiazolone ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Bases like sodium hydride or potassium carbonate are often used to deprotonate the morpholine ring, facilitating nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzisothiazolone core can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The bioactivity of 1,2-benzisothiazol-3(2H)-one derivatives is highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Weight Key Bioactivities Applications References
2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one 4-Morpholinylmethyl ~280 (calculated) Hypothesized: Antimicrobial, antiviral, protease inhibition Pharmaceuticals, biocides (inferred)
1,2-Benzisothiazol-3(2H)-one (BIT) None 151.19 Broad-spectrum biocide Paints, adhesives, emulsions
2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT) 4-Methylphenyl 241.31 Antifungal, protease inhibition Pharmaceutical research
2-Amino-1,2-benzisothiazol-3(2H)-one Amino 152.20 Antiplatelet, antimicrobial, anti-HIV-1 Drug development
2-(3-Chlorophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-Chlorophenyl 339.79 COX-2 inhibition, elastase inhibition Anti-inflammatory therapies

Key Observations:

Substituent Effects on Bioactivity: Morpholinylmethyl group: The polar morpholine ring may enhance solubility and target binding compared to hydrophobic substituents (e.g., 4-methylphenyl in PBIT). This could improve bioavailability in pharmaceutical applications . Halogenated substituents: Chlorine or fluorine atoms (e.g., in compounds 6h–6k, ) increase electronegativity, enhancing interactions with enzyme active sites, as seen in protease inhibition .

Antimicrobial Activity :

  • BIT derivatives with aromatic substituents (e.g., PBIT) show antifungal activity, while aliphatic substitutions (e.g., morpholinylmethyl) may broaden activity spectra due to improved membrane penetration .
  • BIT itself is widely used as a biocide but lacks the specificity of substituted derivatives for therapeutic applications .

Chlorophenyl-substituted BIT derivatives (e.g., ) demonstrate elastase inhibition, suggesting substituent size and polarity are critical for enzyme interaction .

Table 2: Comparative Physicochemical Properties

Property Morpholinylmethyl Derivative BIT PBIT 2-Amino Derivative
Water Solubility High (polar substituent) Low Moderate Moderate
LogP (Predicted) ~1.5 1.8 2.9 1.2
Bioavailability Likely improved Low Moderate Moderate

Research Findings and Hypotheses

Morpholinylmethyl vs. Methylphenyl (PBIT): PBIT’s 4-methylphenyl group enhances lipophilicity, favoring membrane-associated targets (e.g., fungal cell walls) . In contrast, the morpholinylmethyl group’s polarity may shift activity toward hydrophilic targets, such as viral proteases .

Morpholinylmethyl vs. Amino Derivatives: The amino group in 2-amino-BIT enables hydrogen bonding with thrombin or HIV-1 reverse transcriptase . The morpholinylmethyl group, while polar, lacks direct H-bond donors, possibly reducing affinity for these targets but improving metabolic stability.

Toxicity Considerations :

  • BIT’s widespread use as a biocide raises concerns about ecotoxicity . Substituted derivatives like the morpholinylmethyl compound may offer lower environmental persistence due to degradable substituents.

Biological Activity

2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is a compound belonging to the benzisothiazolone family, known for its diverse biological activities. It has garnered attention due to its potential applications in pharmaceuticals and environmental science, particularly as a biocide and antimicrobial agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 2514-30-9
  • Structural Characteristics : The compound features a benzisothiazole ring fused with a morpholine moiety, contributing to its biological reactivity.

The biological activity of this compound primarily involves its role as an antimicrobial agent. Its mechanisms can be summarized as follows:

  • Inhibition of Microbial Growth : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts microbial cell membranes and inhibits vital metabolic processes.
  • Toxicity to Microalgae : Studies have shown that this compound can inhibit the growth of microalgae species such as Scenedesmus sp. and Chlorella sp., with observed half-maximal effective concentrations (EC50) indicating potent toxicity (e.g., EC50 values of 1.70 mg/L for Scenedesmus sp.) .
  • Detoxification Mechanisms : Microalgae exposed to the compound can recover from toxicity through mechanisms involving the generation of reduced glutathione (GSH) and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in detoxifying reactive oxygen species generated during exposure .

Toxicological Profile

The safety assessment of this compound reveals several important findings:

  • Acute Toxicity : Classified under Acute Toxicity Category 4, it poses risks upon oral exposure, with reported LD50 values indicating moderate toxicity (e.g., LD50 for rats is approximately 1020 mg/kg) .
  • Dermal Absorption : Studies indicate that dermal absorption can reach up to 61.9% for related compounds when applied in low concentrations .

Case Study 1: Microalgal Response to BIT Poisoning

A study focused on the interaction between 1,2-benzisothiazol-3(2H)-one (BIT) and microalgae demonstrated that while BIT significantly inhibited algal growth, recovery was possible when concentrations were controlled. The research highlighted the role of antioxidant defenses in microalgal species' resilience against chemical stress .

Case Study 2: Industrial Applications and Safety Concerns

Due to its efficacy as a biocide in industrial settings, there have been reports of sensitization among workers handling products containing benzisothiazolinone derivatives. A notable case involved healthcare workers developing contact dermatitis attributed to prolonged exposure to PVC gloves treated with benzisothiazolinone .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityToxicity LevelEC50 (mg/L)
1,2-Benzisothiazol-3(2H)-oneHighModerate1.70
This compoundVery HighModerate0.41
BenzisothiazolinoneModerateHighN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, sodium saccharin reacts with halogenated intermediates (e.g., 3-chlorophenylacetyl bromide) in anhydrous dimethylformamide (DMF) under reflux, followed by quenching and crystallization . Yield optimization involves controlling stoichiometry, reaction time (monitored via TLC), and purification via recrystallization from solvents like chloroform-methanol mixtures.

Q. How is X-ray crystallography applied to determine the structural features of benzisothiazol-3(2H)-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths, angles, and intermolecular interactions. For instance, the benzisothiazole ring system in derivatives is planar (r.m.s. deviation <0.04 Å), with dihedral angles between substituents (e.g., 35.85° between phenyl rings in ). SHELX software refines structures using R factors (e.g., R = 0.046 in ) and identifies hydrogen bonds (e.g., C–H⋯O interactions forming R2<sup>2</sup>(10) motifs) .

Q. What analytical techniques are critical for characterizing purity and molecular identity?

  • Methodological Answer :

  • HPLC : Quantifies residual surfactants or biocides (e.g., 1,2-benzisothiazol-3(2H)-one) using reverse-phase columns and UV detection .
  • NMR/FTIR : Confirms functional groups (e.g., morpholinylmethyl substituents via δ 3.5–4.0 ppm in <sup>1</sup>H NMR) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 331.33 for C16H13NO5S in ) .

Advanced Research Questions

Q. How do structural modifications influence the anti-viral activity of benzisothiazol-3(2H)-one derivatives?

  • Methodological Answer : Substituents like halogenated phenyl groups enhance binding to viral proteases. For example, 2-(2-chlorophenyl) derivatives inhibit dengue NS2BNS3 protease (IC50 = 12 µM) by interacting with the catalytic triad via hydrophobic and π-stacking interactions. SAR studies show electron-withdrawing groups (e.g., Cl, NO2) improve potency, while bulkier groups reduce cytotoxicity . Computational docking (AutoDock Vina) and MD simulations validate binding modes .

Q. What strategies resolve contradictions in cytotoxicity data across benzisothiazol-3(2H)-one derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, exposure time). For instance, biphenylsulfonyl derivatives show lower cytotoxicity than monophenyl analogs due to reduced membrane permeability . Standardized protocols (e.g., MTT assays in HEK293 cells) and comparative metabolomics (LC-MS) identify off-target effects .

Q. How can computational tools predict the pharmacokinetic properties of novel derivatives?

  • Methodological Answer : SwissADME predicts drug-likeness parameters (e.g., LogP <5, TPSA <140 Ų). Derivatives with morpholinylmethyl groups exhibit improved solubility (LogS = −4.1) and moderate bioavailability (GI absorption = 67%) . Molecular dynamics (GROMACS) assess stability in physiological conditions, while toxicity is modeled using ProTox-II .

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